molecular formula C24H31N3O4 B2581502 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 921895-32-1

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2581502
CAS RN: 921895-32-1
M. Wt: 425.529
InChI Key: IBBQPFYNHZSOGV-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as CTK7A, is a novel compound that has been recently synthesized and studied for its potential pharmacological applications. It belongs to the class of benzamide compounds and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities of Benzamide Analogs

Studies have focused on the synthesis of novel benzamide derivatives and their evaluation for various biological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sigma Receptor Ligands

Several studies have been conducted on compounds acting as sigma receptor ligands, indicating a potential application in neuropharmacology and oncology. For example, Xu et al. (2005) explored benzamide analogs for their affinity towards sigma-2 receptors, suggesting a role in studying sigma receptors in vitro (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005). Similarly, Lever et al. (2011) analyzed structural modifications in benzamides for binding σ1 and σ2 receptors, offering insights into receptor-ligand interactions and their implications in drug development (Kuo‐hsien Fan, Lever, & S. Z. Lever, 2011).

Imaging and Diagnostic Applications

Compounds similar to the queried chemical have been evaluated for their potential in imaging and diagnostics. Tu et al. (2007) synthesized fluorine-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), showcasing the application of these compounds in cancer diagnostics and the monitoring of tumor progression (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Synthesis and Characterization of Novel Compounds

Research also extends to the synthesis and characterization of novel compounds for potential applications in materials science and chemistry. Aouine et al. (2011) discussed the synthesis and characterization of novel 5-substituted tetrazoles, highlighting the methodologies for creating compounds with potential applications in corrosion inhibition for mild steel in acidic media (Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011).

properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-26-10-9-18-15-17(7-8-19(18)26)20(27-11-13-31-14-12-27)16-25-24(28)23-21(29-2)5-4-6-22(23)30-3/h4-8,15,20H,9-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBQPFYNHZSOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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